
Oleyl alcohol
Overview
Description
Oleyl alcohol (cis-9-octadecen-1-ol) is a monounsaturated fatty alcohol with the molecular formula C₁₈H₃₆O and a double bond at the ninth carbon . It is derived from oleic acid via reduction or hydrogenation and occurs naturally in fish oils and inedible beef fat . Structurally, it consists of an 18-carbon chain with a hydroxyl group at the terminal position and a cis-configuration double bond, contributing to its fluidity and low melting point compared to saturated counterparts .
This compound is widely utilized in:
- Cosmetics: As an emollient, emulsifier, and viscosity modifier in creams, lotions, and hair conditioners .
- Pharmaceuticals: Enhancing transdermal drug delivery by disrupting skin lipid organization .
- Industrial Applications: Synthesis of surfactants, lubricants, and biodegradable polymers .
- Biotechnology: Solvent for microbial fermentation and extraction of bio-based chemicals due to low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleyl alcohol can be synthesized through the Bouveault–Blanc reduction of butyl oleate using sodium and butyl alcohol . Another method involves the hydrogenation of triolein in the presence of zinc chromite . These methods ensure the preservation of the double bond in the this compound molecule.
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of oleic acid esters. This process involves the use of catalysts to facilitate the reduction of the ester to the corresponding alcohol without affecting the double bond .
Chemical Reactions Analysis
Ozonolysis and Sequential Oxidation
Oleyl alcohol undergoes ozonolysis followed by oxidative cleavage to produce shorter-chain carboxylic acids. A representative procedure involves:
Final products include nonanoic acid , 9-hydroxynonanoic acid , and esters (Figure 2 in ).
With Oleic Acid (Catalyzed)
The esterification of this compound with oleic acid follows second-order kinetics under catalytic conditions:
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Catalyst : p-Toluenesulfonic acid
-
Temperature range : 150-200°C
-
Rate equations :
-
Activation energies :
With Chlorogenic Acid (Non-Catalytic)
A solvent-free, non-catalytic method achieves high yields:
Parameter | Optimal Value |
---|---|
Temperature | 200°C |
Time | 3 h |
Molar ratio (CGA:this compound) | 1:20 |
Stirring rate | 200 rpm |
Conversion | 93.59% |
Purification via solvent extraction and column chromatography elevates purity to 98.72% .
Synthetic Production via Bouveault-Blanc Reduction
This compound is industrially synthesized via hydrogenation of oleic acid esters, preserving the cis-double bond:
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Reactants : Oleate esters (from olive oil, beef fat, or fish oil)
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Conditions : Bouveault-Blanc reduction (Na/EtOH)
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Key advantage : Avoids double-bond reduction seen in catalytic hydrogenation .
Esterification Equilibrium
Scientific Research Applications
Industrial Applications
Lubrication and Softening Agents
- Oleyl alcohol is widely used as a softening and lubricating agent in textiles, enhancing the feel and performance of fabrics. It is also employed in the production of carbon paper, stencil paper, and printing inks, where it acts as a processing aid to improve fluidity and reduce friction .
Chemical Intermediate
- In chemical manufacturing, this compound serves as a precursor for various derivatives, including sulfuric esters , which are essential in the formulation of wetting agents and detergents. Its role in producing these compounds underscores its importance in the surfactant industry .
Plasticizers
- The compound is utilized as a plasticizer in polymers, helping to enhance flexibility and durability in plastic products. This application is particularly relevant in the production of flexible PVC materials .
Pharmaceutical Applications
Topical Drug Delivery
- This compound is recognized for its role as a permeation enhancer in topical drug formulations. Studies have shown that it can significantly improve the skin permeation of drugs such as diclofenac diethylamine (DIC-DEA) by modifying the lipid structure of the stratum corneum, thereby facilitating better drug absorption .
Formulation of Drug Carriers
- In pharmaceutical research, this compound has been investigated for its ability to enhance drug delivery systems. For instance, it has been incorporated into lipid-based formulations to improve bioavailability and therapeutic efficacy .
Cosmetic Applications
Emollient Properties
- Due to its moisturizing properties, this compound is commonly found in cosmetic formulations as an emollient , providing hydration and improving skin texture. It helps to create a protective barrier on the skin, preventing moisture loss while delivering active ingredients effectively .
Stabilizing Agent
- In emulsions, this compound acts as a stabilizing agent, ensuring consistency and enhancing the shelf-life of cosmetic products. Its ability to blend with various oils makes it a valuable ingredient in lotions and creams .
Biotechnological Applications
Biodegradation Enhancer
- Research has indicated that this compound can facilitate the biodegradation of pollutants such as phenol in bioreactor systems. This application highlights its potential role in environmental biotechnology for waste treatment processes .
Fatty Alcohol Production
- This compound has been explored as a product derived from metabolic engineering processes using microorganisms like Yarrowia lipolytica. These approaches aim to produce fatty alcohols sustainably from renewable biomass, contributing to biofuel production initiatives .
Data Summary
Application Area | Specific Uses | Key Benefits |
---|---|---|
Industrial | Lubricants, plasticizers | Improved material properties |
Pharmaceutical | Drug delivery enhancers | Enhanced drug absorption |
Cosmetic | Emollients, stabilizers | Improved skin hydration |
Biotechnological | Biodegradation of pollutants | Environmental remediation |
Case Studies
- Topical Drug Delivery Research
- Environmental Biotechnology
Mechanism of Action
The mechanism of action of oleyl alcohol primarily revolves around its amphiphilic nature. The long hydrophobic hydrocarbon chain interacts with nonpolar molecules, while the hydroxyl group facilitates interactions with polar molecules and surfaces . This dual functionality allows this compound to act as an effective surfactant and emulsifier, stabilizing emulsions and enhancing the solubilization of hydrophobic compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cetyl Alcohol (1-Hexadecanol)
Research Findings :
- This compound’s unsaturation improves skin permeation efficacy compared to saturated alcohols like cetyl alcohol .
- In nanoparticle synthesis, this compound reduces aggregation but may cause polydispersity when combined with solvents like benzyl ether .
Stearyl Alcohol (1-Octadecanol)
Research Findings :
- This compound’s double bond enhances compatibility with unsaturated fatty acids in microbial sophorolipid synthesis, unlike stearyl alcohol .
Octanol (1-Octanol)
Research Findings :
- In fermentation, this compound outperforms octanol as a biocompatible solvent, enabling carboxylic acid extraction without inhibiting bacterial growth .
2-Ethyl-1-hexanol
Research Findings :
- This compound is preferred in 2,3-butanediol (2,3-BDO) extraction for its selectivity and non-toxic profile .
Oleic Acid
Research Findings :
- This compound retains 16.7 μg/mg of diclofenac in the epidermis vs. 8.1 μg/mg for oleic acid, making it superior for sustained drug delivery .
Advantages of this compound :
- Biocompatibility : Supports microbial growth in fermentation .
- Versatility : Effective in cosmetics, drug delivery, and green chemistry .
- Selectivity : High distribution coefficients in extraction processes .
Limitations :
- Cost: Higher price compared to solvents like 2-ethyl-1-hexanol .
- Viscosity : High viscosity complicates handling in industrial applications .
Data Tables
Table 1: Physicochemical Properties
Table 2: Performance in Extraction Processes
Compound | Distribution Coefficient (K) | Selectivity for 2,3-BDO | Aqueous Solubility |
---|---|---|---|
This compound | 0.21–0.31 | High | <0.1% |
2-Ethyl-1-hexanol | 0.15 | Moderate | 0.5% |
Biological Activity
Oleyl alcohol, a long-chain unsaturated fatty alcohol, has garnered attention in various fields due to its unique biological properties and applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.
This compound (cis-9-octadecenol) has the molecular formula C₁₈H₃₆O and features a hydroxyl group (-OH) attached to a long hydrocarbon chain. Its structure contributes to its lipophilicity and ability to interact with biological membranes, making it a candidate for various applications in pharmacology and cosmetics.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Skin Barrier Function : this compound has been shown to enhance the permeability of the skin barrier. In studies comparing this compound with oleic acid, it was found that this compound increased the retention of certain compounds in the skin while causing less transepidermal water loss (TEWL) compared to oleic acid .
- Toxicity and Safety : Toxicological studies indicate that this compound has a low order of toxicity. Acute oral toxicity studies in rats demonstrated minimal adverse effects, suggesting that this compound is generally safe for use in various applications .
- Microbial Effects : Research has indicated that this compound can influence microbial activity. It has been utilized as a component in formulations aimed at enhancing the efficacy of antimicrobial agents .
1. Metabolism Studies
A study investigated the metabolism of this compound in rats, where it was found to be rapidly incorporated into glycerophospholipids within liver tissues. After administration, significant amounts of radioactivity were detected primarily in the lungs and liver, indicating active metabolism and incorporation into lipid structures .
2. Skin Permeability Enhancer
In a comparative study on skin permeability enhancers, this compound was tested alongside oleic acid. Results showed that both compounds significantly increased the permeation of drugs through ex vivo human skin, with this compound providing a more sustained effect over time .
3. Lysosomal Stability
Research conducted on rat liver lysosomes revealed that this compound exhibited biphasic effects; it stabilized lysosomal membranes at low concentrations but caused damage at higher concentrations. This finding underscores its potential as both a therapeutic agent and a hazard depending on dosage .
Data Tables
Q & A
Basic Research Questions
Q. What are the key structural features of oleyl alcohol, and how do they influence its physicochemical properties?
this compound (C₁₈H₃₆O) contains an 18-carbon chain with a cis double bond at the C9 position and a primary hydroxyl group at the terminal carbon. The molecule has 15 rotatable bonds, contributing to its flexibility, while the unsaturated bond introduces steric constraints that affect packing efficiency in lipid bilayers or emulsions . These structural attributes (e.g., hydrophobicity, amphiphilicity) make it suitable as a non-ionic surfactant or solvent in drug delivery systems. Computational tools like molecular dynamics simulations can model its behavior in different solvents, leveraging SMILES strings (e.g., CCCCCCCCC=CCCCCCCCCO
) for accurate 3D visualization .
Q. What are the standard methods for synthesizing this compound, and how do catalysts impact reaction efficiency?
this compound is typically synthesized via the catalytic hydrogenation of oleic acid or ester derivatives. For example, sodium-mediated reduction of oleic acid in butyl alcohol yields this compound with ~80% efficiency under controlled temperature (100–150°C) and inert atmospheres . Alternative routes include enzymatic hydrolysis of triglycerides using lipases, though yields depend on enzyme specificity and solvent polarity. Researchers must monitor reaction progress using gas chromatography (GC) to detect intermediates like butyl oleate, which can skew purity assessments .
Q. Which spectroscopic techniques are most effective for characterizing this compound in complex mixtures?
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the cis-configuration of the C9 double bond (δ 5.3–5.4 ppm for vinyl protons) and hydroxyl group position (δ 1.5–2.0 ppm for -OH). Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., O-H stretch at 3300 cm⁻¹, C=C stretch at 1650 cm⁻¹). For quantification, high-performance liquid chromatography (HPLC) paired with evaporative light scattering detectors (ELSD) achieves sensitivity down to 0.1 µg/mL in lipid matrices .
Advanced Research Questions
Q. How can researchers address discrepancies in reported toxicity profiles of this compound across studies?
Variability in toxicity data (e.g., Draize test results showing mild vs. moderate skin irritation) often stems from differences in purity grades (technical vs. analytical standards) and exposure duration . For example, technical-grade this compound (80–85% purity) may contain residual oleic acid or esters that exacerbate irritation. To resolve contradictions, researchers should:
- Standardize test materials using USP reference standards.
- Control for matrix effects (e.g., lipid content in skin models).
- Apply meta-analytical frameworks to harmonize data from heterogeneous studies .
Q. What experimental design considerations are critical when studying this compound’s role in lipid-based drug delivery systems?
Key factors include:
- Emulsion stability : Use dynamic light scattering (DLS) to monitor particle size distribution under varying pH (4–9) and ionic strength.
- Drug loading efficiency : Conduct phase diagrams to identify optimal this compound-to-surfactant ratios.
- Biological compatibility : Pre-screen cell lines (e.g., Caco-2, HepG2) for cytotoxicity using MTT assays, noting that this compound’s EC₅₀ varies with cell membrane cholesterol content .
Q. How do preanalytical variables (e.g., sample handling, storage) affect this compound quantification in biological matrices?
Blood or tissue samples containing this compound require immediate stabilization with EDTA to prevent enzymatic degradation. Storage at -80°C in amber vials minimizes oxidation of the double bond. For GC-MS analysis, derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility, but researchers must validate recovery rates (≥90%) using internal standards like deuterated this compound-d₃ .
Q. Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for reconciling conflicting data on this compound’s metabolic pathways?
Multivariate regression models can isolate confounding variables (e.g., interspecies differences in cytochrome P450 activity). For in vitro studies, hierarchical clustering identifies outlier datasets caused by solvent artifacts (e.g., DMSO interference in metabolic assays). Open-source tools like MetaboAnalyst 5.0 enable pathway enrichment analysis to contextualize discrepancies .
Q. How can researchers optimize protocols for this compound’s use in gene delivery vectors?
Screen cationic lipid formulations (e.g., this compound-DOTAP complexes) for transfection efficiency using luciferase reporter assays. Address batch-to-batch variability by implementing quality control metrics:
- Purity: ≥99% (validated via HPLC).
- Peroxide value: ≤1.0 mEq/kg (to prevent nucleic acid degradation).
- Critical micelle concentration (CMC): Determine via pyrene fluorescence assays .
Q. Safety & Ethical Compliance
Q. What safeguards are essential when handling this compound in vivo studies?
- Use pathogen-free animal models to avoid confounding immune responses.
- Adhere to OECD Guideline 423 for acute oral toxicity testing, noting that this compound’s LD₅₀ in rats exceeds 5000 mg/kg .
- Ensure informed consent protocols for human studies, emphasizing this compound’s non-teratogenic profile compared to ethanol .
Q. How should researchers mitigate oxidation during long-term this compound storage?
Add antioxidants (e.g., 0.01% BHT) and store under nitrogen gas in glass (not plastic) containers. Monitor peroxide formation monthly via iodometric titration. For degraded batches, silica gel chromatography restores purity .
Properties
IUPAC Name |
(Z)-octadec-9-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSTYHKOOCGGFT-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022010 | |
Record name | cis-Oleyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones | |
Record name | 9-Octadecen-1-ol, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oleyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Oleyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |
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Record name | cis-9-Octadecenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg | |
Record name | OLEYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oleyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol) | |
Record name | OLEYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-9-Octadecenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8489 at 20 °C/4 °C, 0.842-0.854 (20°) | |
Record name | OLEYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | cis-9-Octadecenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C | |
Record name | Oleyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6459 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | OLEYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Farnesol (FOH) inhibits the CDP-choline pathway for PtdCho (phosphatidylcholine) synthesis, an activity that is involved in subsequent induction of apoptosis /SRP: programmed cell death/. Interestingly, the rate-limiting enzyme in this pathway, CCTalpha (CTP:phosphocholine cytidylyltransferase alpha), is rapidly activated, cleaved by caspases and exported from the nucleus during FOH-induced apoptosis. The purpose of the present study was to determine how CCTalpha activity and PtdCho synthesis contributed to induction of apoptosis by FOH and oleyl alcohol. Contrary to previous reports, /the authors/ show that the initial effect of FOH and oleyl alcohol was a rapid (10-30 min) and transient activation of PtdCho synthesis. During this period, the mass of DAG (diacylglycerol) decreased by 40%, indicating that subsequent CDP-choline accumulation and inhibition of PtdCho synthesis could be due to substrate depletion. At later time points (>1 h), FOH and oleyl alcohol promoted caspase cleavage and nuclear export of CCTalpha, which was prevented by treatment with oleate or DiC8 (dioctanoylglycerol). Protection from FOH-induced apoptosis required CCTalpha activity and PtdCho synthesis since (i) DiC8 and oleate restored PtdCho synthesis, but not endogenous DAG levels, and (ii) partial resistance was conferred by stable overexpression of CCTalpha and increased PtdCho synthesis in CCTalpha-deficient MT58 cells. These results show that DAG depletion by FOH or oleyl alcohol could be involved in inhibition of PtdCho synthesis. However, decreased DAG was not sufficient to induce apoptosis provided nuclear CCTalpha and PtdCho syntheses were sustained. | |
Record name | OLEYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Linoleyl, myristyl and cetyl alcohols. | |
Record name | OLEYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature | |
CAS No. |
143-28-2, 593-47-5 | |
Record name | Oleyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-28-2 | |
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Record name | Oleyl alcohol [NF] | |
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Record name | OLEYL ALCOHOL | |
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Record name | 9-Octadecen-1-ol, (9Z)- | |
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Record name | cis-Oleyl alcohol | |
Source | EPA DSSTox | |
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Record name | (Z)-octadec-9-enol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.089 | |
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Record name | 9-octadecenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLEYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172F2WN8DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OLEYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oleyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13-19 °C, Melting point: 6-7 °C, 6.5 °C | |
Record name | OLEYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oleyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.